N,N-diethyl-4-[(4-methanesulfonylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with a carboxamide group at position 3 and a 4-methanesulfonylphenylamino substituent at position 2. The 7-methyl group enhances steric stability, while the N,N-diethyl carboxamide moiety improves lipophilicity and bioavailability. Its structural uniqueness lies in the methanesulfonyl group, which may enhance target binding through polar interactions and metabolic resistance compared to halogenated analogs .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-5-25(6-2)21(26)18-13-22-20-17(12-7-14(3)23-20)19(18)24-15-8-10-16(11-9-15)29(4,27)28/h7-13H,5-6H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUGTOYJMPSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP) . LMWPTP is a positive regulator of tumor progression and has been associated with resistance and migration of tumor cells.
Biological Activity
N,N-diethyl-4-[(4-methanesulfonylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide, a compound with the molecular formula and a molecular weight of 412.51 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.51 g/mol |
| Purity | Typically 95% |
| IUPAC Name | N,N-diethyl-7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridine-3-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that compounds with similar naphthyridine structures often exhibit inhibitory effects on key enzymes and receptors associated with disease processes.
- Inhibition of Enzymatic Activity : Studies suggest that naphthyridine derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting the growth and proliferation of cancer cells.
- Antimicrobial Properties : Preliminary findings indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
Anticancer Activity
Research has indicated that naphthyridine derivatives can exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against specific bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results indicated effective inhibition at relatively low concentrations, highlighting its potential as a therapeutic agent in treating infections.
Comparison with Similar Compounds
Structural Comparison with Analogous 1,8-Naphthyridine Derivatives
Table 1: Structural Features of Key Analogs
- Key Observations: Methanesulfonyl vs. Carboxamide Variations: The N,N-diethyl carboxamide (target) offers greater lipophilicity than morpholinomethyl (2c, ) or sulfonamide (2e) groups, which may enhance blood-brain barrier penetration relative to polar analogs . Core Modifications: Unlike NCA (), which has a carboxylic acid at position 3, the target’s carboxamide avoids ionization at physiological pH, likely improving oral absorption .
Pharmacological and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Position 4 : Methanesulfonylphenyl > chlorophenyl (5a3) in solubility and target specificity. Halogens may induce toxicity via metabolic activation .
- Position 7 : Methyl substitution (target, 2e) enhances metabolic stability compared to unsubstituted analogs (e.g., NCA) .
- Position 3 : Diethylamide balances lipophilicity and steric bulk, outperforming bulky adamantyl (Compound 67) in membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
